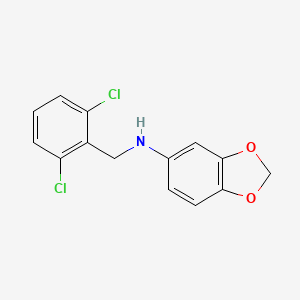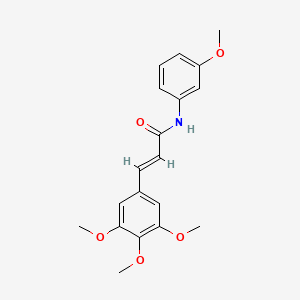
cyclopentanone O-(anilinocarbonyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone O-(anilinocarbonyl)oxime is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and acetone. This compound is commonly used in the synthesis of other organic compounds and has a wide range of applications in various fields of science, including chemistry, biochemistry, and pharmacology.
Wirkmechanismus
Cyclopentanone O-(anilinocarbonyl)oxime acts as a nucleophile in organic reactions. It can react with various electrophiles such as alkyl halides, acyl halides, and carbonyl compounds. The oxime group in the compound can also undergo hydrolysis to form the corresponding ketone.
Biochemical and Physiological Effects:
Cyclopentanone O-(anilinocarbonyl)oxime has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclopentanone O-(anilinocarbonyl)oxime in lab experiments is its high reactivity towards various electrophiles. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving Cyclopentanone O-(anilinocarbonyl)oxime. One area of interest is the development of new synthetic methods for the compound, which could lead to the synthesis of novel organic compounds with unique properties. Another area of research could focus on the use of this compound in the development of new antifungal agents or other pharmaceuticals. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of this compound, which could provide valuable insights into its potential applications in various fields of science.
Synthesemethoden
The synthesis of Cyclopentanone O-(anilinocarbonyl)oxime involves the reaction of cyclopentanone with aniline and chloroform in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative. The reaction mechanism involves the formation of an imine intermediate, which is then converted to the oxime by the addition of hydroxylamine.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone O-(anilinocarbonyl)oxime has a wide range of applications in scientific research. It is commonly used in the synthesis of other organic compounds such as 2-phenylcyclopentanone and 2-(4-methoxyphenyl)cyclopentanone. It is also used as a reagent in the synthesis of various heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines.
Eigenschaften
IUPAC Name |
(cyclopentylideneamino) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(13-10-6-2-1-3-7-10)16-14-11-8-4-5-9-11/h1-3,6-7H,4-5,8-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKHLRANAFSULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC=CC=C2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966686 |
Source


|
| Record name | [(Cyclopentylideneamino)oxy](phenylimino)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentanone O-(anilinocarbonyl)oxime | |
CAS RN |
5231-04-9 |
Source


|
| Record name | [(Cyclopentylideneamino)oxy](phenylimino)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5731809.png)





![3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5731859.png)


![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5731865.png)


![1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5731903.png)
